molecular formula C17H21BrN2O5 B308122 Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

货号 B308122
分子量: 413.3 g/mol
InChI 键: KJSGRJVXIPZQEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as BRD-4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

作用机制

Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor exerts its pharmacological effects by binding to the acetyl-lysine recognition pocket of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, thereby blocking its interaction with chromatin and transcription factors. This leads to the inhibition of gene transcription and subsequent downstream effects.
Biochemical and Physiological Effects:
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been shown to exhibit potent anti-cancer activity in various preclinical models. It can induce cell cycle arrest, apoptosis, and inhibit tumor growth in a variety of cancer types, including leukemia, lymphoma, and solid tumors. Moreover, Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor can also modulate the immune response and inhibit inflammation, making it a potential therapeutic agent for autoimmune and inflammatory diseases.

实验室实验的优点和局限性

One of the advantages of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is its selectivity for Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which reduces off-target effects and toxicity. It also exhibits good pharmacokinetic properties, including high bioavailability and metabolic stability. However, one of the limitations of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is its poor solubility in aqueous solutions, which can affect its efficacy in certain experimental settings.

未来方向

Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research directions include investigating the optimal dosing regimen, identifying biomarkers for patient selection, and exploring combination therapies with other drugs to enhance its therapeutic effects.
Conclusion:
Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its selective inhibition of Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and downstream effects make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

合成方法

Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor can be synthesized via a multi-step process, starting with the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. The resulting intermediate is then treated with methyl chloroformate to yield the final product.

科学研究应用

Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been extensively studied for its potential applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to selectively inhibit the activity of the bromodomain-containing protein 4 (Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate), which plays a crucial role in the regulation of gene expression. By inhibiting Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor can modulate the expression of various genes involved in disease pathogenesis.

属性

产品名称

Methyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

分子式

C17H21BrN2O5

分子量

413.3 g/mol

IUPAC 名称

methyl 6-(3-bromo-4-ethoxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H21BrN2O5/c1-6-25-15-11(18)7-10(8-12(15)23-4)14-13(16(21)24-5)9(2)20(3)17(22)19-14/h7-8,14H,6H2,1-5H3,(H,19,22)

InChI 键

KJSGRJVXIPZQEI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Br)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)OC

规范 SMILES

CCOC1=C(C=C(C=C1Br)C2C(=C(N(C(=O)N2)C)C)C(=O)OC)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。